molecular formula C17H23Cl6N3O2S B1200389 Dysidenine CAS No. 65647-65-6

Dysidenine

Cat. No. B1200389
CAS RN: 65647-65-6
M. Wt: 546.2 g/mol
InChI Key: BFVRAKVNXYQMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dysidenine is a natural product found in Dysidea and Lamellodysidea herbacea with data available.

Scientific Research Applications

Inhibition of Iodide Transport in Thyroid Cells Dysidenine, extracted from the sponge Dysidea herbacea, has been identified as a potent inhibitor of iodide transport in dog thyroid slices. Unlike ouabain, dysidenine does not inhibit 86Rb+ uptake or increase its efflux, suggesting distinct mechanisms of action. This molecule demonstrates a pseudocompetitive effect on iodide concentration, implying potential applications in thyroid research and treatment (van Sande et al., 1990).

Role in Metabolite Transformation Herbacic acid, a major metabolite in Dysidea herbacea, indicates the transformation process of trichloroleucine metabolites, which are precursors to complex molecules like dysidenine. Understanding this transformation enhances our knowledge of natural product chemistry and their potential applications in various scientific fields (MacMillan & Molinski, 2000).

Understanding Iron Chelation and Ferritin Degradation Research on molecules like deferoxamine, which shares characteristics with dysidenine in terms of iron chelation, provides insight into the process of ferritin degradation in cells. This can illuminate the role of similar molecules, potentially including dysidenine, in cellular iron homeostasis and related pathologies (De Domenico et al., 2009).

Potential in Cancer Treatment and Drug Delivery Studies on molecules like curcumin, which share similarities with dysidenine in terms of bioactivity, show potential in cancer treatment. The research on functionalized nanoparticles for drug delivery can be relevant for delivering dysidenine or its derivatives to target tissues or cells (Mancarella et al., 2015).

Exploration of Novel Chlorine-Containing Natural Products Dysidin, a compound related to dysidenine, exemplifies the exploration of novel chlorine-containing natural products from marine sponges. Such research expands our understanding of marine biochemistry and the potential therapeutic applications of these unique compounds (Hofheinz & Oberhänsli, 1977).

properties

CAS RN

65647-65-6

Product Name

Dysidenine

Molecular Formula

C17H23Cl6N3O2S

Molecular Weight

546.2 g/mol

IUPAC Name

5,5,5-trichloro-4-methyl-2-[methyl-(4,4,4-trichloro-3-methylbutanoyl)amino]-N-[1-(1,3-thiazol-2-yl)ethyl]pentanamide

InChI

InChI=1S/C17H23Cl6N3O2S/c1-9(16(18,19)20)7-12(14(28)25-11(3)15-24-5-6-29-15)26(4)13(27)8-10(2)17(21,22)23/h5-6,9-12H,7-8H2,1-4H3,(H,25,28)

InChI Key

BFVRAKVNXYQMID-UHFFFAOYSA-N

SMILES

CC(CC(C(=O)NC(C)C1=NC=CS1)N(C)C(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Canonical SMILES

CC(CC(C(=O)NC(C)C1=NC=CS1)N(C)C(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Other CAS RN

67528-34-1

synonyms

dysidenin
dysidenine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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